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Compound of Interest

Compound Name: (E)-p-Coumaramide

Cat. No.: B120813 Get Quote

An In-depth Technical Guide to (E)-p-Coumaramide: Structure, Properties, and Biological

Activity

This technical guide provides a comprehensive overview of (E)-p-Coumaramide, a derivative

of the naturally occurring phenolic compound, p-coumaric acid. The focus is on its chemical

structure, physicochemical properties, synthesis, and biological activities, with a specific

emphasis on N-phenethyl-p-coumaramide, a well-studied derivative. This document is intended

for researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

Introduction to (E)-p-Coumaramide
(E)-p-Coumaramide belongs to the class of cinnamamides, which are derivatives of cinnamic

acid. Specifically, it is the amide form of (E)-p-coumaric acid, a hydroxycinnamic acid prevalent

in various plants and fungi. The core structure consists of a p-hydroxyphenyl group attached to

an acrylamide moiety. While the parent compound, (E)-p-coumaramide (with an unsubstituted

-NH2 group), is a basic structural motif, research has largely focused on its N-substituted

derivatives, which exhibit a range of biological activities, including anticancer properties. This

guide will use N-phenethyl-p-coumaramide as a primary example to illustrate the

characteristics of this compound class, as substantial experimental data is available for this

specific molecule.

Chemical Structure and Properties
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The fundamental structure of (E)-p-Coumaramide is characterized by the trans configuration

of the double bond in the propenamide side chain, which is generally more stable than the cis

isomer.

Physicochemical Properties
Quantitative data for the parent (E)-p-coumaric acid and the derivative N-phenethyl-(E)-p-
coumaramide are summarized below for comparison.

Table 1: Physicochemical Properties of (E)-p-Coumaric Acid and N-phenethyl-p-coumaramide

Property (E)-p-Coumaric Acid
N-phenethyl-(E)-p-
coumaramide

IUPAC Name
(2E)-3-(4-hydroxyphenyl)prop-

2-enoic acid[1][2][3]

(E)-3-(4-hydroxyphenyl)-N-

phenethyl-acrylamide

Molecular Formula C₉H₈O₃[1] C₁₇H₁₇NO₂

Molecular Weight 164.16 g/mol [1] 267.32 g/mol (calculated)

Melting Point 211.5 - 214 °C[1][4] 137-139 °C[5]

Appearance
White to off-white crystalline

solid[1][6]
Yellowish solid[5]

Solubility

Sparingly soluble in water;

soluble in ethanol, DMSO, and

DMF[3][7].

Soluble in organic solvents like

ethyl acetate and n-hexane

mixtures[5].

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of (E)-p-coumaramide
derivatives. The data presented here is for N-phenethyl-p-coumaramide.[5][8]

Table 2: Spectroscopic Data for N-phenethyl-(E)-p-coumaramide
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Spectroscopic Method Key Peaks and Shifts

FTIR (KBr, cm⁻¹)

3396.64 (N-H stretch), 3278.99 (O-H phenolic),

1680.0 (C=O amide), 1631.78 (C=C olefin),

1602.85, 1512.19 (C=C aromatic), 985.62 (trans

olefin)[5][8].

¹H-NMR (CDCl₃, ppm)

7.56 (d, 1H, J=15.15 Hz, =C-H), 7.23-7.41 (m,

7H, Ar-H), 6.84 (d, 2H, J=8.2 Hz, Ar-H), 6.17 (d,

1H, J=15.15 Hz, =C-H), 5.59 (s, 1H, O-H), 3.64

(t, 2H, J=7.0 Hz, -CH₂-), 2.89 (t, 2H, J=7.0 Hz, -

CH₂-)[5].

¹³C-NMR (CDCl₃, ppm)
166.6, 157.7, 141.1, 138.9, 129.7, 128.9, 128.8,

127.4, 126.7, 117.9, 115.9, 40.9, 35.8[5].

Synthesis of (E)-p-Coumaramide Derivatives
The synthesis of N-phenethyl-p-coumaramide typically involves a multi-step process starting

from p-coumaric acid. This process includes protection of the phenolic hydroxyl group,

activation of the carboxylic acid, amidation, and subsequent deprotection.

Synthetic Workflow
The overall synthetic scheme is depicted below. It involves four main stages: acetylation,

chlorination (or another activation method), amidation, and deacetylation.

p-Coumaric Acid (E)-3-(4-acetoxyphenyl)prop-2-enoic acid

 1. Acetylation 
 (Acetic Anhydride, Pyridine) 

Activated Intermediate
(e.g., Acyl Chloride)

 2. Activation 
 (e.g., SOCl₂) 

(E)-3-(4-acetoxyphenyl)-N-
phenethylacrylamide

 2. Amidation 
 (Phenethylamine, DMAP, TEA) 

N-phenethyl-p-coumaramide

 3. Deacetylation 
 (Pyrrolidine) 

Click to download full resolution via product page

Caption: General synthesis workflow for N-phenethyl-p-coumaramide.
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Experimental Protocols
Step 1: Acetylation of p-Coumaric Acid (Protection)[5]

Materials: p-Coumaric acid, pyridine, acetic anhydride, cold water.

Protocol:

Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL) in a round-bottom flask.

Add acetic anhydride (8.36 mmol) to the mixture.

Stir the reaction mixture for 5 hours at room temperature.

Pour the mixture into cold water (20 mL) while stirring to precipitate the product.

Filter the precipitate, wash thoroughly with water, and dry.

Recrystallize the solid from hot methanol to obtain pure (E)-3-(4-acetoxyphenyl)prop-2-

enoic acid.

Step 2: Amidation with Phenethylamine[5][8]

Materials: (E)-3-(4-acetoxyphenyl)prop-2-enoic acid (Compound from Step 1, referred to as

'2' in the source), phenethylamine, dichloromethane (DCM), 4-dimethylaminopyridine

(DMAP), triethylamine (TEA), 3% HCl, saturated aqueous NH₄Cl, anhydrous Na₂SO₄.

Protocol:

Dissolve the protected p-coumaric acid (1.5 mmol) and phenethylamine (1.36 mmol) in

100 mL of DCM.

Add DMAP (0.4 mmol) and TEA (1.2 mmol) to the mixture.

Stir the reaction for 2 hours at room temperature.

Wash the organic layer sequentially with 3% HCl and saturated aqueous NH₄Cl.
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Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced

pressure.

Purify the resulting solid by gravity column chromatography to yield (E)-3-(4-

acetoxyphenyl)-N-phenethylacrylamide.

Step 3: Deacetylation (Deprotection)[5]

Materials: (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide (product from Step 2), pyrrolidine,

ethyl acetate (EtOAc).

Protocol:

Dissolve the acetylated amide (2.58 mmol) in pyrrolidine (1 mL).

Dilute the mixture with 50 mL of EtOAc while stirring.

Continue stirring for 2 hours at room temperature, protected from light.

Wash the mixture with 1 M H₂SO₄ and saturated aqueous NH₄Cl.

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

Crystallize the solid from an EtOAc/n-hexane mixture to obtain the final product, N-

phenethyl-p-coumaramide.

Biological Activity and Molecular Interactions
Derivatives of p-coumaric acid are known for a wide array of biological activities. N-phenethyl-

p-coumaramide has been specifically investigated for its anticancer potential.

Anticancer Activity
N-phenethyl-p-coumaramide has demonstrated cytotoxic activity against P388 murine leukemia

cells.[8] This activity is believed to be enhanced by the combination of the p-coumaroyl group

and the phenethyl moiety within a single molecule.

Molecular Docking Studies
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To elucidate the mechanism of action, molecular docking studies have been performed. These

studies suggest that N-phenethyl-p-coumaramide can bind to P-glycoprotein (P-gp), a protein

often overexpressed in cancer cells and associated with multidrug resistance.[8] The binding is

characterized by specific molecular interactions.

Binding Site

N-phenethyl-p-coumaramide

Hydrogen Bond

 interacts with 

Additional
Hydrogen Bond

 interacts with 

P-glycoprotein (P-gp) Receptor

Potential Anticancer Activity

 Inhibition leads to 

Ile839 Residue Ser991 Residue

Click to download full resolution via product page

Caption: Molecular docking interactions of N-phenethyl-p-coumaramide.

The docking analysis revealed that the compound forms a hydrogen bond with the Ile839

residue of P-glycoprotein.[8] An additional hydrogen bond was observed between the amide

group of the compound and the Ser991 residue, suggesting a stable binding interaction that

may contribute to its biological activity.[8]
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Conclusion
(E)-p-Coumaramide and its derivatives represent a promising class of compounds with

significant therapeutic potential, particularly in oncology. The synthesis is achievable through

standard organic chemistry techniques, allowing for the generation of diverse analogs for

structure-activity relationship (SAR) studies. The detailed physicochemical and spectroscopic

data, along with insights from molecular modeling, provide a solid foundation for further

research and development of these molecules as potential drug candidates. Future work

should focus on exploring a wider range of N-substituents to optimize potency and selectivity,

as well as comprehensive in vivo studies to validate the therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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